molecular formula C9H18N2O3 B3257903 Ala-ile CAS No. 29727-65-9

Ala-ile

Cat. No.: B3257903
CAS No.: 29727-65-9
M. Wt: 202.25 g/mol
InChI Key: ZSOICJZJSRWNHX-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alanine-isoleucine (Ala-Ile) is a dipeptide composed of the amino acids alanine and isoleucine. Dipeptides like this compound are formed when two amino acids are linked by a peptide bond. These compounds are of significant interest in biochemistry and molecular biology due to their roles in protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ile can be achieved through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups like fluorenylmethyloxycarbonyl (Fmoc) or t-butyloxycarbonyl (Boc) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of dipeptides like this compound often employs enzymatic synthesis due to its efficiency and selectivity. Enzymes such as proteases or peptidases can catalyze the formation of peptide bonds under mild conditions, making the process more environmentally friendly and cost-effective compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Ala-Ile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are the free amino acids alanine and isoleucine, or their respective derivatives depending on the specific reaction conditions .

Scientific Research Applications

Ala-Ile has several applications in scientific research:

    Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.

    Molecular Biology: Employed in the investigation of protein folding and stability.

Mechanism of Action

The mechanism by which Ala-Ile exerts its effects is primarily through its interaction with enzymes and receptors in biological systems. The peptide bond in this compound can be recognized and cleaved by proteases, releasing the constituent amino acids which can then participate in various metabolic pathways. The specific molecular targets and pathways involved depend on the biological context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Alanine-alanine (Ala-Ala)
  • Isoleucine-isoleucine (Ile-Ile)
  • Phenylalanine-phenylalanine (Phe-Phe)

Uniqueness

Ala-Ile is unique due to the combination of the non-polar, aliphatic side chains of alanine and isoleucine, which can influence its solubility, stability, and interaction with other molecules. Compared to Ala-Ala, this compound has a bulkier side chain due to the presence of isoleucine, which can affect its structural properties and reactivity .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOICJZJSRWNHX-ACZMJKKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29727-65-9
Record name Alanylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ala-ile
Reactant of Route 2
Reactant of Route 2
Ala-ile
Reactant of Route 3
Reactant of Route 3
Ala-ile
Reactant of Route 4
Reactant of Route 4
Ala-ile
Reactant of Route 5
Reactant of Route 5
Ala-ile
Reactant of Route 6
Reactant of Route 6
Ala-ile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.